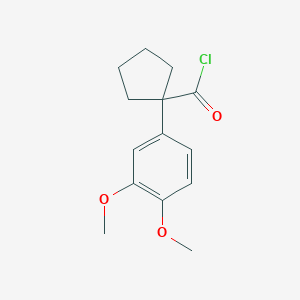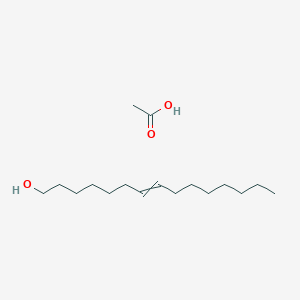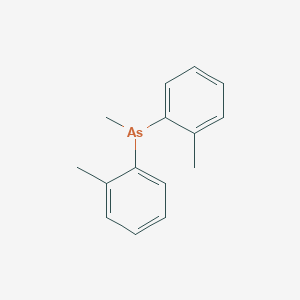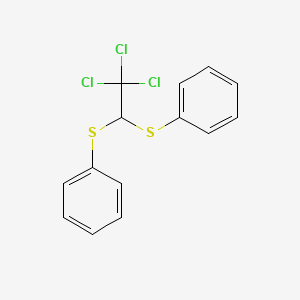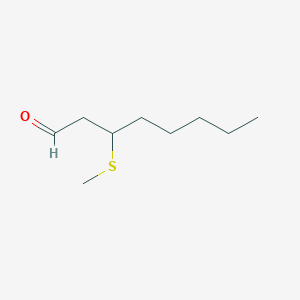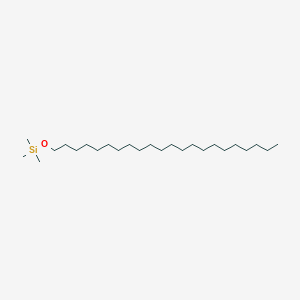
1-Docosanol, TMS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Docosanol, TMS (trimethylsilyl ether) is a derivative of 1-Docosanol, a saturated fatty alcohol with 22 carbon atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
1-Docosanol, TMS can be synthesized through several methods. One common synthetic route involves the reduction of cis-13-Docosenoic acid to obtain Docosanoic acid, which is further reduced to produce 1-Docosanol. The final step involves the reaction of 1-Docosanol with trimethylsilyl chloride in the presence of a base to form this compound . Industrial production methods often involve catalytic hydrogenation and esterification processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Docosanol, TMS undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Docosanol, TMS has a wide range of scientific research applications:
Medicine: 1-Docosanol is known for its antiviral properties, particularly against herpes simplex virus.
Industry: It is used as an emulsifier, thickener, and stabilizer in cosmetic formulations.
Wirkmechanismus
The mechanism of action of 1-Docosanol involves the inhibition of fusion between the plasma membrane of human cells and the viral envelope of herpes simplex virus. This prevents the virus from entering the cells and replicating . The compound stabilizes the host cell’s surface phospholipids, thereby disrupting the ability of the virus to fuse with the host cell membrane .
Vergleich Mit ähnlichen Verbindungen
1-Docosanol, TMS can be compared with other long-chain alcohols and their derivatives:
1-Eicosanol: Another long-chain alcohol with 20 carbon atoms, used in similar applications but with slightly different properties.
1-Tetracosanol: A 24-carbon alcohol, often used in studies of lipid behavior and metabolism.
Behenyl alcohol: Similar to 1-Docosanol but with different industrial applications, particularly in cosmetics as an emulsifier and thickener. This compound is unique due to its specific antiviral properties and its use as a reference compound in NMR spectroscopy.
Eigenschaften
CAS-Nummer |
42449-18-3 |
|---|---|
Molekularformel |
C25H54OSi |
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
docosoxy(trimethyl)silane |
InChI |
InChI=1S/C25H54OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2,3)4/h5-25H2,1-4H3 |
InChI-Schlüssel |
BTEWSNDTFDUGBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)

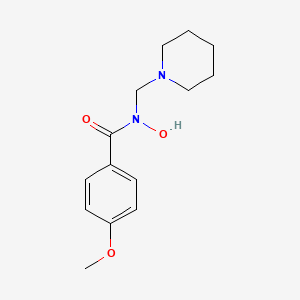
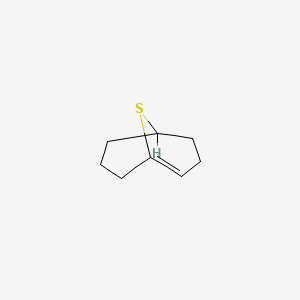
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
